molecular formula C26H28ClN3O2S B2982673 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1219179-75-5

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Cat. No.: B2982673
CAS No.: 1219179-75-5
M. Wt: 482.04
InChI Key: BLDLHYPLTJDYNT-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core, a dimethylamino propyl group, and a methoxybenzo[d]thiazolyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multiple steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the methoxybenzo[d]thiazolyl group: This step involves the reaction of the biphenyl intermediate with a methoxybenzo[d]thiazole derivative under suitable conditions, such as using a base and a solvent like DMF (dimethylformamide).

    Attachment of the dimethylamino propyl group: This can be done through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with a dimethylamino propyl halide.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amide compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.

Medicine

In medicine, N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

The uniqueness of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c1-28(2)17-8-18-29(26-27-24-22(31-3)11-7-12-23(24)32-26)25(30)21-15-13-20(14-16-21)19-9-5-4-6-10-19;/h4-7,9-16H,8,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDLHYPLTJDYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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